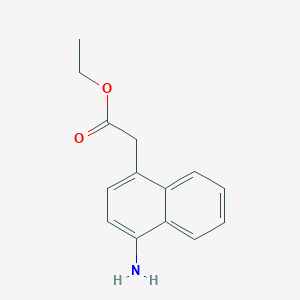

Ethyl 2-(4-Amino-1-naphthyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-aminonaphthalen-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-17-14(16)9-10-7-8-13(15)12-6-4-3-5-11(10)12/h3-8H,2,9,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSNOLRCWSIIMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C2=CC=CC=C12)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 4 Amino 1 Naphthyl Acetate and Analogous Compounds

Strategies for Precursor Synthesis and Functional Group Introduction

The synthesis of ethyl 2-(4-amino-1-naphthyl)acetate requires a carefully planned sequence of reactions to introduce the necessary substituents onto the naphthalene (B1677914) scaffold.

Synthesis of the Naphthalene Core with Appropriate Substituents

The construction of the polysubstituted naphthalene core is a fundamental challenge in the synthesis of these compounds. Traditional electrophilic aromatic substitution on a pre-existing naphthalene ring often leads to issues with regiochemical control. researchgate.net Modern approaches often focus on de novo syntheses, where the substitution pattern is determined by the starting materials. researchgate.net These methods include rearrangements and condensation reactions. researchgate.net For instance, the Haworth synthesis can be employed to build the naphthalene system from benzene (B151609) and succinic anhydride (B1165640) through a sequence of Friedel-Crafts acylation, reduction, and cyclization reactions. quora.com Another powerful method is the dehydro-Diels-Alder (DDA) reaction, which can construct highly substituted arenes. researchgate.net

Introduction of the Amino Functionality at the C-4 Position

The introduction of an amino group at the C-4 position of the naphthalene ring is a critical step. A common and effective strategy involves the nitration of the naphthalene precursor followed by the reduction of the resulting nitro group. wordpress.com The nitration of naphthalene itself typically yields 1-nitronaphthalene (B515781). Subsequent reactions must then be performed to introduce the acetate (B1210297) side chain and then reduce the nitro group. The reduction of a nitro group to an amine is a well-established transformation in organic synthesis. masterorganicchemistry.com

Formation of the Ethyl Acetate Side Chain via Esterification or Acylation

The ethyl acetate side chain can be introduced through several methods. One common approach is the alkylation of a suitable naphthalene precursor with an ethyl haloacetate, such as ethyl bromoacetate (B1195939). mdpi.combohrium.com This reaction typically proceeds via a nucleophilic substitution mechanism. For example, a naphthylamine derivative can be reacted with ethyl bromoacetate to form the desired ester. bohrium.com Alternatively, a naphthylacetic acid can be synthesized first and then esterified with ethanol (B145695) under acidic conditions to yield the ethyl ester. The synthesis of the precursor naphthylacetic acid can be achieved by treating naphthalene with chloroacetic acid in the presence of a ferric salt. researchgate.net

Multi-step Organic Reaction Sequences for Target Compound Elaboration

The synthesis of this compound generally involves a multi-step sequence that combines several of the strategies mentioned above.

Nucleophilic Substitution Reactions Involving Bromo Ethyl Acetate

Nucleophilic substitution reactions are pivotal in constructing the ethyl acetate side chain. A relevant example is the reaction of a nucleophilic naphthalene derivative with ethyl bromoacetate. bohrium.com For instance, the synthesis of ethyl 2-(4-aminophenoxy)acetate, an analogous compound, involves the alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate. mdpi.com This is followed by the reduction of the nitro group. A similar strategy can be envisioned for the synthesis of this compound, where a suitable 4-nitro-1-naphthyl precursor is alkylated with ethyl bromoacetate.

A study on the synthesis of Schiff's base derivatives from aminoazo compounds demonstrated the successful SN2 reaction of a thiadiazole derivative containing a 4-amino-1-naphthyl moiety with ethyl bromoacetate. bohrium.com This highlights the feasibility of attaching the ethyl acetate group to a complex naphthalene system.

Selective Reduction Strategies for Nitro-to-Amino Conversion

The conversion of a nitro group to an amino group is a crucial step in the synthesis of the target compound. A variety of reducing agents can be employed for this transformation. masterorganicchemistry.com Common methods include the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. masterorganicchemistry.com Catalytic hydrogenation using palladium, platinum, or nickel catalysts is another widely used and efficient method. masterorganicchemistry.comchemicalbook.com

For the selective reduction of 1-nitronaphthalene to 1-aminonaphthalene, a study demonstrated a phase transfer-catalyzed method using hydrogen sulfide (B99878) in an aqueous N-methyldiethanolamine (MDEA) solution. rsc.orgrsc.org This method achieved 100% selectivity for the desired 1-aminonaphthalene. rsc.orgrsc.org Another approach involves catalytic hydrogenation using a supported catalyst, which can achieve high conversion rates under controlled temperature and pressure. google.com In the synthesis of ethyl 2-(4-aminophenoxy)acetate, a selective and consecutive reduction of the p-nitrophenoxy acetate was achieved using an NH4Cl/Fe system. mdpi.com

The choice of the reduction method is critical to ensure that other functional groups in the molecule, such as the ester, remain intact.

Research Findings Summary

| Precursor/Intermediate | Reagent(s) | Reaction Type | Product | Reference(s) |

| Naphthalene | Succinic anhydride, AlCl3; then reduction and cyclization | Haworth Synthesis | Substituted Naphthalene | quora.com |

| 1-Nitronaphthalene | H2S, N-methyldiethanolamine, TBPB | Selective Reduction | 1-Aminonaphthalene | rsc.orgrsc.org |

| 4-Nitrophenol | Ethyl bromoacetate, K2CO3 | Alkylation | Ethyl 2-(4-nitrophenoxy)acetate | mdpi.com |

| Ethyl 2-(4-nitrophenoxy)acetate | Fe, NH4Cl | Reduction | Ethyl 2-(4-aminophenoxy)acetate | mdpi.com |

| 2-[(4-amino-1-naphthyl)diazenyl]-1,3,4-thiadiazole-5-thiol derivative | Ethyl bromoacetate | SN2 Reaction | Ethyl acetate substituted thiadiazole derivative | bohrium.com |

| 1-Nitronaphthalene | H2, Supported Ni catalyst | Catalytic Hydrogenation | 1-Naphthylamine | google.com |

Condensation and Coupling Reactions in Naphthylacetate Synthesis

Condensation and coupling reactions are fundamental to the construction of the naphthylacetate framework. These reactions involve the formation of carbon-carbon or carbon-heteroatom bonds, enabling the assembly of the desired molecular structure from simpler precursors.

One common approach involves the Claisen-Schmidt condensation, a type of crossed-aldol condensation, which reacts an aldehyde or ketone with an aromatic carbonyl compound lacking α-hydrogens. praxilabs.com This method is particularly useful for creating α,β-unsaturated ketones, which can be further modified to produce the target naphthylacetate structure. The reaction typically proceeds under basic conditions, where a hydroxide (B78521) ion deprotonates the carbonyl compound at its α-position to form a nucleophilic enolate that then attacks the aromatic aldehyde. praxilabs.com Subsequent dehydration of the β-hydroxy carbonyl intermediate leads to the formation of a conjugated enone. libretexts.org

Palladium-catalyzed coupling reactions are another powerful tool in the synthesis of naphthyl-containing compounds. nih.gov These reactions, such as the Suzuki, Stille, and Sonogashira couplings, facilitate the formation of carbon-carbon bonds between a naphthalene derivative (often halogenated) and a suitable coupling partner. nih.govyoutube.com For instance, the reaction of a diiodobenzene with a zirconacyclopentadiene, derived from a bis(propargyl)benzene, can yield dihydronaphthacenes, which can be further elaborated. nih.gov The efficiency of these coupling reactions can be influenced by the substituents on both the zirconacycle and the diiodobenzene. nih.gov

A facile synthesis for a related compound, ethyl-2-(4-aminophenoxy)acetate, involves the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by the selective reduction of the nitro group. researchgate.netmdpi.com This highlights a common strategy where a functional group is introduced and later converted to the desired amine functionality.

Optimization of Reaction Parameters and Yield Enhancement

To maximize the efficiency and cost-effectiveness of synthesizing this compound and its analogs, careful optimization of reaction parameters is crucial. This involves a systematic investigation of catalysts, solvents, temperature, pressure, and strategies to minimize unwanted side reactions.

Investigation of Catalytic Systems and Their Efficacy

The choice of catalyst is paramount in many synthetic transformations. In the context of naphthylacetate synthesis, various catalytic systems have been explored. For instance, in the acylation of 2-naphthol (B1666908) to 2-naphthyl acetate, a model reaction for ester formation, several Lewis acids have been shown to be effective. These include scandium triflate (Sc(OTf)₃), which is highly active but expensive, and other metal triflates like Ce(OTf)₃. researchgate.net Nickel salts, such as nickel nitrate, have also been demonstrated as efficient homogeneous catalysts for this transformation, offering a more environmentally friendly protocol. researchgate.net

In a different approach, the Arndt-Eistert reaction for preparing ethyl 1-naphthylacetate (B1228651) from 1-(diazoacetyl)naphthalene utilizes a silver benzoate/triethylamine catalyst system. orgsyn.org This modified method provides more reproducible results and is suitable for larger-scale reactions compared to the traditional silver oxide catalyst. orgsyn.org For the synthesis of β-naphthyl acetate, iodine has been used as a catalyst for the acetylation of β-naphthol with acetic anhydride, achieving high yields under solvent-free conditions. researchgate.net

The following table summarizes the efficacy of different catalytic systems in related naphthylacetate syntheses:

| Catalyst System | Reactants | Product | Yield | Reference |

| Nickel Nitrate | 2-Naphthol, Acetic Anhydride | 2-Naphthyl Acetate | up to 90% | researchgate.net |

| Silver Benzoate / Triethylamine | 1-(Diazoacetyl)naphthalene, Ethanol | Ethyl 1-naphthylacetate | 84-92% | orgsyn.org |

| Iodine | β-Naphthol, Acetic Anhydride | β-Naphthyl Acetate | 98.0% | researchgate.net |

| Lanthanide-MOFs | 2-Naphthol, Acetic Anhydride | 2-Naphthyl Acetate | >10% (control <10%) | mdpi.com |

Solvent Effects on Reaction Kinetics and Selectivity

In the synthesis of ethyl 1-naphthylacetate via the Arndt-Eistert reaction, absolute ethanol serves as both a reactant and the solvent. orgsyn.org The use of anhydrous tetrahydrofuran (B95107) (THF) is common in reactions involving organometallic reagents, such as the preparation of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) used in the homologation of ethyl 1-naphthoate. orgsyn.org

Studies on the excited state proton transfer (ESPT) of 8-amino-2-naphthol, a related compound, have shown that the solvent can dictate the reaction mechanism. bowdoin.edu In water, the excited cation forms a zwitterion, while in acetonitrile (B52724) and THF, it forms a neutral species. bowdoin.edu This demonstrates the profound influence of the solvent's polarity and hydrogen bonding capabilities on the reaction pathway. The fluorescence of naphthalimide derivatives is also highly sensitive to the solvent environment, a phenomenon that can be harnessed for sensing applications. nih.gov The effect of solvent on reaction rates is also evident in hydrolysis reactions, where the solvent can play an indispensable role in shaping the transition state. nih.gov

Temperature and Pressure Regimes for Process Control

Temperature and pressure are key physical parameters that are manipulated to control reaction rates and drive reactions to completion.

In the synthesis of α-naphthylacetic acid, a precursor to the ethyl ester, the reaction of naphthalene with monochloroacetic acid is conducted at elevated temperatures, typically between 165 to 195°C. google.com A patent describes a process where the reaction is carried out for an extended period (96 hours) at 185-195°C. google.com The synthesis of sodium naphthalene acetate involves reacting the acid with sodium hydroxide at a temperature of 40-80°C. google.com

The Arndt-Eistert reaction to form ethyl 1-naphthylacetate is carried out at the reflux temperature of ethanol. orgsyn.org In contrast, the initial formation of 1-(diazoacetyl)naphthalene is performed at a low temperature (ice-cooled) to control the reactivity of diazomethane. orgsyn.org Similarly, the preparation of lithiodibromomethane for ester homologation requires cryogenic temperatures, with the reaction mixture being cooled in a dry ice-acetone bath. orgsyn.org

The following table outlines various temperature conditions for related synthetic steps:

| Reaction Step | Temperature | Reference |

| Naphthalene + Monochloroacetic Acid | 185-195°C | google.com |

| Naphthylacetic Acid + Sodium Hydroxide | 40-80°C | google.com |

| Arndt-Eistert Reaction (Ethyl 1-naphthylacetate) | Reflux (Ethanol) | orgsyn.org |

| Formation of 1-(Diazoacetyl)naphthalene | Ice-cooled | orgsyn.org |

| Ester Homologation (Lithiodibromomethane) | Dry ice-acetone bath | orgsyn.org |

Strategies for Minimizing Byproduct Formation and Maximizing Purity

Achieving high purity of the final product is a critical aspect of chemical synthesis, particularly for pharmaceutical applications. This often requires strategies to minimize the formation of byproducts and effective purification methods.

In the synthesis of α-naphthylacetic acid, the formation of tarry, insoluble products can be a significant issue, especially when using catalysts like aluminum chloride or iron chloride. google.com The use of specific heavy metal compounds as catalysts can favor the desired condensation reaction and reduce the formation of these unwanted byproducts. google.com

Purification techniques are essential to isolate the desired compound. In the synthesis of ethyl 1-naphthylacetate, the crude product is purified by distillation under reduced pressure. orgsyn.orgorgsyn.org The work-up procedure often involves washing the reaction mixture with aqueous solutions to remove unreacted starting materials and catalysts. For example, after the Arndt-Eistert reaction, the ethereal solution is washed with aqueous sodium carbonate, water, and brine. orgsyn.org

Crystallization is another powerful purification method. The intermediate 1-(diazoacetyl)naphthalene is crystallized from ether at low temperatures, which is recommended to achieve better yields in the subsequent rearrangement step. orgsyn.org The final product, α-naphthylacetic acid, can be precipitated from an aqueous solution by the addition of hydrochloric acid. google.com

Chemical Reactivity and Transformation Studies of Ethyl 2 4 Amino 1 Naphthyl Acetate

Reactions at the Aromatic Amino Group

The presence of the primary aromatic amino group on the naphthalene (B1677914) ring provides a rich site for a variety of chemical modifications, including alkylation, acylation, and the formation of imines and diazonium salts.

Amine Alkylation and Acylation Reactions

The nucleophilic nature of the aromatic amino group in Ethyl 2-(4-Amino-1-naphthyl)acetate allows for its reaction with alkylating and acylating agents to form N-substituted derivatives.

Alkylation: While direct N-alkylation of aromatic amines with alkyl halides can be challenging due to the potential for multiple alkylations and competing side reactions, this pathway remains a fundamental transformation. The reaction typically proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The reactivity of the alkyl halide (iodide > bromide > chloride) and the reaction conditions, such as temperature and the use of a base to neutralize the formed hydrohalic acid, significantly influence the outcome of the reaction.

Acylation: N-acylation of this compound with acid chlorides or anhydrides provides a straightforward route to the corresponding amides. This reaction is generally more facile and selective than N-alkylation. The acylation process involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). These N-acylated derivatives are of interest for their potential biological activities.

| Reagent Type | General Reactant | Product Type |

| Alkylating Agent | Alkyl Halide (R-X) | N-Alkyl-2-(4-amino-1-naphthyl)acetate |

| Acylating Agent | Acid Chloride (R-COCl) | N-Acyl-2-(4-amino-1-naphthyl)acetate |

| Acylating Agent | Acid Anhydride (B1165640) ((RCO)₂O) | N-Acyl-2-(4-amino-1-naphthyl)acetate |

Formation of Schiff Bases and Related Imines

The condensation of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule.

The formation of the C=N double bond in the resulting imine extends the conjugation of the aromatic system and can impart unique photophysical and biological properties to the molecule. The reaction is reversible, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. A variety of aromatic and aliphatic aldehydes can be employed, leading to a diverse library of Schiff base derivatives.

| Carbonyl Compound | Product |

| Aromatic Aldehyde (Ar-CHO) | Ethyl 2-(4-((arylidene)amino)-1-naphthyl)acetate |

| Aliphatic Aldehyde (R-CHO) | Ethyl 2-(4-((alkylidene)amino)-1-naphthyl)acetate |

Diazotization and Subsequent Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) in the presence of a mineral acid (such as hydrochloric acid) and a source of nitrous acid (usually sodium nitrite).

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions. One of the most significant applications is in azo coupling reactions, where the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds (such as phenols or anilines) to form azo compounds. These azo dyes are characterized by the presence of the -N=N- functional group, which acts as a chromophore, imparting color to the molecule. The specific color of the resulting dye depends on the nature of the coupling component.

Reactions Involving the Ester Functionality

The ethyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, providing pathways for its conversion into other functional groups such as carboxylic acids and amides.

Hydrolysis and Transesterification Pathways

Hydrolysis: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, 2-(4-Amino-1-naphthyl)acetic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid. The environmental fate assessment of related compounds suggests that ethyl 1-naphthaleneacetate is susceptible to hydrolysis, with the end product being 1-naphthaleneacetic acid nih.gov.

Transesterification: Transesterification involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing one of the products from the reaction mixture. This method allows for the synthesis of a variety of esters of 2-(4-Amino-1-naphthyl)acetic acid.

| Reaction | Reagents | Product |

| Acid-catalyzed Hydrolysis | H₃O⁺ | 2-(4-Amino-1-naphthyl)acetic acid |

| Base-catalyzed Hydrolysis | 1. OH⁻, 2. H₃O⁺ | 2-(4-Amino-1-naphthyl)acetic acid |

| Transesterification | R-OH, H⁺ or RO⁻ | Mthis compound (with Methanol) |

Amidation and Other Nucleophilic Acyl Substitution Reactions

The ester group of this compound can be converted into an amide through reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating and may be catalyzed by acids or bases. The process involves the nucleophilic attack of the amine on the ester carbonyl group, followed by the elimination of ethanol (B145695).

This transformation is a valuable tool for creating a library of amide derivatives, which are prevalent in biologically active molecules. The reactivity of the amine and the steric hindrance around the ester and amine will influence the reaction conditions required.

| Amine | Product |

| Ammonia (NH₃) | 2-(4-Amino-1-naphthyl)acetamide |

| Primary Amine (R-NH₂) | N-Alkyl-2-(4-amino-1-naphthyl)acetamide |

| Secondary Amine (R₂NH) | N,N-Dialkyl-2-(4-amino-1-naphthyl)acetamide |

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene Ring System

The reactivity of the naphthalene ring in this compound is significantly influenced by the electronic effects of its two substituents: the strongly activating amino group (-NH₂) at the 4-position and the deactivating ethyl acetate (B1210297) group (-CH₂COOEt) at the 1-position. These groups collectively determine the regioselectivity of electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

Naphthalene is inherently more reactive towards electrophilic attack than benzene (B151609) due to the lower delocalization energy of its π-electrons. stackexchange.com The presence of the amino group at the 4-position further enhances this reactivity. The -NH₂ group is a powerful activating group due to its ability to donate electron density to the aromatic system via resonance (+R effect). lumenlearning.comlibretexts.org This effect is most pronounced at the ortho and para positions relative to the amino group.

In the case of this compound, the positions ortho to the amino group are C-3 and C-5, and the para position is C-2 (relative to the amino group in the same ring). However, the ethyl acetate group at the 1-position exerts a deactivating inductive effect (-I effect) due to the electronegativity of the oxygen atoms, and a weak deactivating resonance effect. bombaytechnologist.in

The interplay of these directing effects governs the outcome of electrophilic substitution reactions. The powerful activating and ortho, para-directing effect of the amino group is the dominant factor. lumenlearning.com Therefore, electrophilic attack is most likely to occur at the positions most activated by the amino group and least deactivated or sterically hindered by the ethyl acetate group.

The primary sites for electrophilic substitution on this compound are predicted to be the C-2 and C-5 positions. The C-2 position is ortho to the activating amino group, while the C-5 position is in the adjacent ring but is still significantly activated. The C-3 position, although ortho to the amino group, is sterically hindered by the adjacent ethyl acetate group at C-1.

Common Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 2-(4-amino-2-nitro-1-naphthyl)acetate and Ethyl 2-(4-amino-5-nitro-1-naphthyl)acetate |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Ethyl 2-(4-amino-2-bromo-1-naphthyl)acetate and Ethyl 2-(4-amino-5-bromo-1-naphthyl)acetate |

| Sulfonation | Fuming H₂SO₄ | This compound-2-sulfonic acid and this compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 2-(4-amino-2-acyl-1-naphthyl)acetate and Ethyl 2-(4-amino-5-acyl-1-naphthyl)acetate |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution on the naphthalene ring of this compound is generally not favored under standard conditions. The SNAr mechanism, a common pathway for NAS, requires the presence of strong electron-withdrawing groups (such as -NO₂) to stabilize the negatively charged Meisenheimer complex intermediate. The subject compound lacks such strongly deactivating groups. Instead, it possesses a powerful electron-donating amino group, which enriches the aromatic ring with electron density, making it less susceptible to attack by nucleophiles.

Therefore, for a nucleophilic substitution to occur on the naphthalene ring of this molecule, it would likely require forcing conditions or a different reaction mechanism, such as one involving a diazonium salt intermediate.

Oxidation and Reduction Potentials and Their Impact on Reactivity

The electrochemical properties of this compound, specifically its oxidation and reduction potentials, provide insight into its reactivity in redox reactions. These potentials are influenced by the electronic nature of the substituents on the naphthalene ring system.

Oxidation Potential

The presence of the electron-donating amino group at the 4-position is expected to make this compound relatively easy to oxidize. The amino group increases the electron density of the naphthalene ring, lowering the energy of the Highest Occupied Molecular Orbital (HOMO). ed.ac.uk This facilitates the removal of electrons. The oxidation process would likely involve the formation of a radical cation centered on the naphthalene ring and the amino group.

Studies on related aminonaphthalene derivatives have shown that they undergo electrochemical oxidation. mdpi.com The exact oxidation potential would be influenced by the solvent and supporting electrolyte used in the electrochemical measurement. The ethyl acetate group, being electron-withdrawing, will have a slight counteracting effect, making the oxidation slightly more difficult than that of 1,4-diaminonaphthalene, for example.

Reduction Potential

The reduction of the naphthalene ring system in this compound is expected to be more difficult compared to unsubstituted naphthalene. The electron-donating amino group increases the electron density of the ring, raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the addition of an electron less favorable.

Impact on Reactivity

The relatively low oxidation potential of this compound suggests that it can act as an electron donor in the presence of suitable oxidizing agents. This susceptibility to oxidation means that the compound may be sensitive to air and light, potentially leading to colored degradation products through oxidative coupling or polymerization.

The high reduction potential indicates that the compound is relatively stable towards reduction. Harsh reducing conditions would be necessary to hydrogenate the naphthalene ring. This stability is beneficial in reactions where the naphthalene core is intended to remain intact while transformations are carried out on the substituent groups.

Summary of Predicted Electrochemical Properties:

| Property | Influencing Substituent(s) | Predicted Potential | Impact on Reactivity |

| Oxidation | Amino group (-NH₂) (donating) | Relatively low (easy to oxidize) | Susceptible to oxidation; can act as an electron donor. |

| Reduction | Amino group (-NH₂) (donating) and Ethyl acetate group (-CH₂COOEt) (withdrawing) | Relatively high (difficult to reduce) | Stable towards reduction; requires strong reducing agents. |

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 2 4 Amino 1 Naphthyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to provide detailed information about the chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms in a molecule. The spectrum of Ethyl 2-(4-Amino-1-naphthyl)acetate is expected to show distinct signals corresponding to the protons of the ethyl group, the methylene (B1212753) bridge, the amino group, and the naphthyl ring system. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are key to assigning it to a specific proton or group of protons. docbrown.info

Ethyl Group Protons: The ethyl group (-OCH₂CH₃) typically presents as two distinct signals. The methyl (-CH₃) protons are expected to appear as a triplet around δ 1.2-1.4 ppm due to coupling with the adjacent methylene protons. The methylene (-OCH₂-) protons, being deshielded by the adjacent oxygen atom, would appear further downfield as a quartet around δ 4.1-4.3 ppm.

Methylene Bridge Protons: The two protons of the methylene bridge (-CH₂COO-) connecting the naphthalene (B1677914) ring to the ester function are chemically equivalent and are expected to produce a singlet in the region of δ 3.9-4.1 ppm.

Amino Group Protons: The amino (-NH₂) protons generally appear as a broad singlet. Its chemical shift is variable and can depend on factors like solvent and concentration, but it is typically expected in the δ 3.5-5.0 ppm range.

Naphthyl Ring Protons: The six protons on the naphthalene skeleton will appear in the aromatic region of the spectrum, typically between δ 6.5 and 8.0 ppm. Their precise chemical shifts and complex splitting patterns (doublets, triplets, or multiplets) are determined by their position relative to the electron-donating amino group and the electron-withdrawing acetate (B1210297) substituent, as well as their coupling with neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.3 | Triplet (t) | 3H | -OCH₂CH₃ |

| ~4.0 | Singlet (s) | 2H | Naphthyl-CH₂ -COO |

| ~4.2 | Quartet (q) | 2H | -OCH₂ CH₃ |

| Broad | Singlet (s) | 2H | -NH₂ |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. docbrown.info In a broadband-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak, allowing for the characterization of the entire carbon skeleton. libretexts.orglibretexts.org

Ethyl Group Carbons: The methyl carbon (-CH₃) is expected at a high field (upfield) around δ 14 ppm, while the methylene carbon (-OCH₂-) will be further downfield around δ 61 ppm due to the deshielding effect of the oxygen atom.

Methylene Bridge Carbon: The carbon of the methylene bridge (-CH₂COO-) is anticipated to have a chemical shift in the range of δ 40-45 ppm.

Ester Carbonyl Carbon: The carbonyl carbon (C=O) of the ester group is characteristically found at a low field (downfield), typically in the δ 170-172 ppm region. libretexts.orglibretexts.org

Naphthyl Ring Carbons: The ten carbons of the naphthalene ring will produce a series of signals in the aromatic region (δ 110-150 ppm). The carbon atom bonded to the amino group (C4) is expected to be shielded (shifted upfield) compared to the other aromatic carbons, while the carbon bonded to the acetate substituent (C1) and the two bridgehead carbons will show distinct chemical shifts based on their electronic environments.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~14 | -OCH₂C H₃ |

| ~42 | Naphthyl-C H₂-COO |

| ~61 | -OC H₂CH₃ |

| 110 - 150 | Aromatic C (10 signals) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides fundamental data, 2D NMR techniques are essential for confirming the complex structural assignments of a molecule like this compound.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity within the ethyl group (correlating the -OCH₂- and -CH₃ signals) and to trace the coupling network of the protons on the naphthalene ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments, for example, confirming which carbon signal corresponds to the -OCH₂- protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular structure by showing long-range connectivities. For instance, an HMBC spectrum would show correlations from the methylene bridge protons (-CH₂COO-) to the carbonyl carbon and to carbons C1, C2, and C8a of the naphthalene ring, confirming the attachment point of the acetate group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is valuable for determining the three-dimensional conformation of a molecule.

The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and will not rotate plane-polarized light. However, the technique of using chiral derivatizing agents (CDAs) in NMR is a powerful method for the analysis of chiral compounds. nih.gov If this compound were part of a study involving enantiomers, or if a chiral analog were synthesized, this method would be applicable.

The process involves reacting the analyte with an enantiomerically pure CDA. nih.gov This reaction converts a pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which are indistinguishable in a standard NMR spectrum, diastereomers have different physical properties and produce distinct signals in the NMR spectrum. This allows for the determination of enantiomeric purity or the assignment of absolute configuration. nih.govtcichemicals.com Reagents containing a naphthyl group are often used as CDAs because the large, planar aromatic system can induce significant differences in the chemical shifts of the resulting diastereomers, making analysis easier. tcichemicals.comacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a molecule with very high accuracy. acs.org For this compound (formula: C₁₄H₁₅NO₂), HRMS can measure the molecular weight to within a few parts per million (ppm). This allows for the unambiguous confirmation of the molecular formula by distinguishing it from other formulas that might have the same nominal mass.

Typically, the analysis is performed using a soft ionization technique like Electrospray Ionization (ESI), which usually results in the observation of the protonated molecule, [M+H]⁺. The calculated exact mass for this ion can be compared to the experimentally measured value to validate the compound's identity.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) |

|---|

This high degree of accuracy is critical for confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures.

Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Subunits

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting a specific parent ion and analyzing the resulting daughter ions. nih.govnih.gov For this compound, MS/MS analysis would begin with the ionization of the molecule, likely forming a protonated molecular ion [M+H]⁺ in positive ion mode. This parent ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.

The fragmentation pattern provides a roadmap to the molecule's structural subunits. Key expected fragmentation pathways for the [M+H]⁺ ion of this compound would include:

Loss of the ethyl group (-CH₂CH₃): Cleavage of the ethyl group from the ester moiety.

Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters, leading to the formation of an acylium ion.

Cleavage of the entire ester side chain: Breakage of the bond between the naphthalene ring and the acetate group, resulting in a prominent ion corresponding to the aminonaphthylmethyl cation.

Ring fragmentation: At higher collision energies, the stable naphthalene ring system itself may undergo fragmentation.

By analyzing the mass-to-charge ratios (m/z) of these fragment ions, the connectivity of the atoms and the identity of the structural subunits, such as the ethyl ester group and the aminonaphthalene core, can be confirmed. This method is crucial for the unambiguous structural elucidation of complex organic molecules. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Electronic Transitions and Chromophoric Properties

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is dominated by the electronic properties of its naphthalene chromophore. The spectrum is characterized by strong absorption bands in the UV region, which are attributed to π → π* electronic transitions within the aromatic ring system. researchgate.net The presence of the amino group (-NH₂) as a powerful auxochrome significantly influences the spectrum. This electron-donating group interacts with the naphthalene π-system, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in molar absorptivity compared to unsubstituted naphthalene. researchgate.net The absorption profile is a composite of the transitions originating from the naphthalene core and the charge-transfer character introduced by the amino substituent.

Solvatochromic Behavior Studies

Solvatochromism describes the change in a substance's color—and hence its UV-Vis absorption and fluorescence spectra—with a change in solvent polarity. Compounds like this compound, which possess an electron-donating group (amino) attached to a π-conjugated system (naphthalene), often exhibit significant positive solvatochromism. mdpi.com

In nonpolar solvents, the molecule has a certain ground-state dipole moment. Upon electronic excitation, there is a redistribution of electron density, leading to an excited state with a larger dipole moment. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state. scilit.com This differential stabilization lowers the energy gap between the ground and excited states, resulting in a bathochromic (red) shift in both the absorption and emission spectra as solvent polarity increases. Studies on analogous amino-substituted naphthalimide compounds have demonstrated this pronounced red shift in fluorescence from blue in nonpolar hexane (B92381) to yellow or orange in polar methanol. rsc.org

Photophysical Properties such as Quantum Yield and Fluorescence Lifetime

The photophysical properties of a molecule, such as its fluorescence quantum yield (ΦF) and fluorescence lifetime (τ), quantify the efficiency and dynamics of its emission process. The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.

For molecules exhibiting strong solvatochromic shifts, these properties are often highly dependent on the solvent environment. In many amino-substituted aromatic compounds, the fluorescence quantum yield tends to decrease as solvent polarity increases. rsc.org This is often due to the stabilization of the charge-transfer excited state in polar solvents, which can promote non-radiative decay pathways, competing with fluorescence. Therefore, it is expected that this compound would show a higher fluorescence quantum yield in nonpolar solvents compared to polar, protic solvents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure.

Key functional groups and their expected vibrational frequencies are:

Amino Group (N-H): A primary amine (-NH₂) is characterized by two distinct stretching bands in the region of 3300-3500 cm⁻¹. openstax.orglibretexts.org

Ester Group (C=O and C-O): The ester functionality gives rise to a very strong and sharp carbonyl (C=O) stretching absorption typically found between 1735-1750 cm⁻¹. libretexts.orgdocbrown.info Additionally, the C-O single bond stretching vibrations are visible in the 1000-1300 cm⁻¹ region. libretexts.org

Aromatic Ring (C=C and C-H): The naphthalene ring is identified by C=C stretching vibrations within the ring, which appear in the 1400-1600 cm⁻¹ range. Aromatic C-H stretching bands are observed at wavenumbers just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Bonds: The C-H bonds of the ethyl group and the methylene bridge show stretching vibrations in the 2850-2960 cm⁻¹ range. openstax.orgdocbrown.info

The collective presence of these specific absorption bands provides definitive evidence for the structure of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Ester Carbonyl | C=O Stretch | 1735 - 1750 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Ester C-O | C-O Stretch | 1000 - 1300 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. thepharmajournal.com This technique involves directing X-rays onto a single crystal of the compound. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, the electron density can be mapped, and a detailed model of the molecular structure can be built, providing highly accurate information on bond lengths, bond angles, and intermolecular interactions. eurjchem.com

While X-ray crystallography provides an unambiguous determination of the solid-state molecular structure, a search of the available scientific literature and crystallographic databases did not yield a published crystal structure for this compound. Therefore, experimental data on its crystal system, unit cell dimensions, and specific atomic coordinates are not available at this time.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction is a powerful analytical method used to determine the precise arrangement of atoms within a crystalline solid. This technique would provide definitive information on the bond lengths, bond angles, and torsion angles of "this compound," thereby revealing its absolute configuration and preferred conformation in the solid state.

The process involves growing a high-quality single crystal of the compound and exposing it to a focused X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the atomic positions can be determined.

Expected Crystallographic Data:

Should a single-crystal X-ray diffraction study be performed on "this compound," it would yield a set of crystallographic parameters that describe the unit cell—the fundamental repeating unit of the crystal lattice. A hypothetical data table is presented below to illustrate the type of information that would be generated.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1250.7 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.215 |

Note: The values in this table are hypothetical and are presented for illustrative purposes only, as no experimental data for this specific compound has been found in the searched resources.

From this data, the conformation of the ethyl acetate side chain relative to the naphthalene ring system could be precisely determined. The planarity of the naphthalene ring and the orientation of the amino group would also be elucidated.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed using the crystallographic information file (CIF) obtained from single-crystal X-ray diffraction. It provides a graphical representation of the regions of space where molecules are in close contact and the nature of these interactions.

The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact. A fingerprint plot is also generated, which provides a two-dimensional summary of the intermolecular interactions, with different types of interactions appearing in distinct regions of the plot.

Expected Intermolecular Interactions:

For "this compound," the primary intermolecular interactions expected to govern the crystal packing would be:

N-H···O Hydrogen Bonds: The amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen of the ethyl acetate group can act as a hydrogen bond acceptor. These strong, directional interactions would likely play a significant role in the formation of the crystal lattice.

π-π Stacking: The aromatic naphthalene rings are expected to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.

C-H···π Interactions: The hydrogen atoms of the ethyl group and the naphthalene ring could interact with the π-system of neighboring molecules.

Interactive Data Table: Hypothetical Hirshfeld Surface Analysis Contributions

| Interaction Type | Hypothetical Contribution (%) |

| H···H | 45.0 |

| O···H/H···O | 25.5 |

| C···H/H···C | 18.2 |

| N···H/H···N | 8.5 |

| Others | 2.8 |

Note: This table presents a hypothetical breakdown of intermolecular contacts for "this compound" based on its functional groups. The percentages are for illustrative purposes, as no experimental Hirshfeld analysis data is available.

Computational Chemistry and Theoretical Modeling of Ethyl 2 4 Amino 1 Naphthyl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is routinely employed to determine optimized geometries, analyze molecular orbitals, and predict spectroscopic properties. However, no dedicated DFT studies on Ethyl 2-(4-Amino-1-naphthyl)acetate have been published.

Geometry Optimization and Conformational Analysis

This analysis would typically involve calculating the most stable three-dimensional arrangement of atoms in the molecule to predict bond lengths, bond angles, and dihedral angles. A conformational search would identify different spatial arrangements (conformers) and their relative energies. Without specific research, these structural parameters for this compound remain undetermined by computational methods.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of chemical stability. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. No literature is available that reports the HOMO-LUMO energies or visualizes their distribution for this compound.

Prediction of Spectroscopic Properties (e.g., UV-Vis Spectra)

Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra, such as UV-Vis spectra. This calculation helps in understanding the electronic transitions within the molecule. While this technique has been applied to many related aromatic and naphthyl compounds, specific TD-DFT calculations detailing the predicted absorption maxima (λmax) and oscillator strengths for this compound are absent from the scientific record.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations could provide insights into the flexibility of this compound and its interactions with solvent molecules or other entities in a dynamic environment. A search of existing literature yielded no studies that have performed MD simulations on this compound.

Quantum Chemical Descriptors for Reactivity Prediction

From DFT calculations, various quantum chemical descriptors can be derived to predict a molecule's reactivity. These include ionization potential, electron affinity, chemical hardness, softness, and electrophilicity index. These descriptors provide a quantitative measure of the molecule's chemical behavior. No published data exists calculating these specific reactivity descriptors for this compound.

Molecular Docking Simulations for Interaction Mechanisms with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. This is particularly useful in drug design and in designing molecular probes to understand how a small molecule might interact with a biological target like a protein or enzyme. While docking studies have been performed on numerous naphthalene (B1677914) derivatives, no research could be found that specifically investigates the binding mechanisms of this compound with any biological targets for the purpose of probe design or otherwise.

Applications in Advanced Chemical and Materials Science Research

Role as a Synthetic Building Block and Intermediate in Complex Molecule Construction

The distinct reactive sites on Ethyl 2-(4-amino-1-naphthyl)acetate render it an important synthetic intermediate or "building block" for constructing more complex molecular architectures. chemdiv.comasischem.comenamine.net Chemists can selectively target the amino and ester functional groups to build a diverse array of novel compounds.

The presence of the primary amino group makes this compound an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. Heterocycles are core structures in many pharmaceuticals and functional materials.

Pyrimidines: The amino group can act as a nucleophile in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrimidine (B1678525) rings. This approach is a fundamental strategy in heterocyclic chemistry for creating substituted pyrimidines, which are known for their biological activities. frontiersin.orgnih.govmdpi.com The resulting molecules incorporate the bulky, rigid naphthyl group, which can be advantageous for tuning molecular interactions and properties.

Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved from precursors containing an amino group. nih.gov For instance, the amino group of this compound could be converted into a thiosemicarbazide (B42300), which can then undergo acid-catalyzed cyclization to form a 2-amino-substituted 1,3,4-thiadiazole ring. nih.gov Such naphthyl-bearing thiadiazoles are of interest in medicinal chemistry. nih.gov

| Heterocyclic Target | Synthetic Strategy | Potential Application |

| Pyrimidines | Condensation of the amino group with β-dicarbonyl compounds. | Medicinal chemistry, antifolates. nih.govnih.gov |

| Thiadiazoles | Conversion to thiosemicarbazide followed by cyclization. | Anti-infectious agents, enzyme inhibitors. nih.gov |

| Pyrroles | Paal-Knorr synthesis or related reactions involving the amino group. | Antitumor agents, material science. researchgate.netresearchgate.net |

The compound's inherent naphthalene (B1677914) core is a polyaromatic hydrocarbon. The functional groups attached to it provide handles to extend this π-conjugated system, which is a key strategy for developing materials with interesting optical and electronic properties.

The primary aromatic amine can be readily converted into a diazonium salt. This reactive intermediate can then undergo coupling reactions (azo coupling) with electron-rich aromatic rings to form azo dyes. uobasrah.edu.iqimpactfactor.org The resulting azo compounds feature an extended conjugated system spanning the naphthalene and the coupled aromatic ring, leading to intense coloration and potential applications in dyes, pigments, and nonlinear optical materials. uobasrah.edu.iqimpactfactor.org

In medicinal chemistry and drug discovery, a "scaffold" is a core molecular structure upon which various functional groups can be systematically added to create a library of related compounds. This compound is an ideal scaffold due to:

Structural Rigidity: The planar naphthalene ring provides a well-defined and rigid core, which helps in predictable positioning of substituents in three-dimensional space.

Functional Handles: The amino and ethyl acetate (B1210297) groups serve as two distinct points for chemical modification, allowing for the exploration of chemical diversity. enamine.netenamine.net

By modifying these groups, chemists can fine-tune properties such as solubility, lipophilicity, and the ability to interact with biological targets like enzymes or receptors, accelerating the discovery of new chemical entities with desired biological activities.

Design and Development of Chemical Probes and Sensors

The unique photophysical properties of the naphthalene ring system, combined with the electronic influence of the amino group, make this compound and its derivatives excellent candidates for the development of chemical sensors and probes. nih.gov

Many fluorescent sensors operate on the principle of Intramolecular Charge Transfer (ICT). rsc.orgmdpi.commdpi.com In this process, photoexcitation causes an electron to move from an electron-donating part of the molecule to an electron-accepting part. This charge redistribution makes the excited state highly polar, and its fluorescence emission becomes very sensitive to the polarity of the surrounding environment.

In this compound, the amino group (-NH₂) acts as an electron donor, and the naphthalene π-system acts as the acceptor. This donor-acceptor arrangement can give rise to ICT characteristics. mdpi.com The fluorescence properties (such as emission wavelength and intensity) of such compounds can change significantly in response to changes in solvent polarity or upon binding to a specific analyte. This behavior allows for their use as fluorescent probes to report on the local environment in chemical or biological systems. mdpi.com

| Feature | Role in ICT | Consequence for Sensing |

| Amino Group | Electron Donor | Modulates the degree of charge transfer. |

| Naphthalene Core | π-System / Acceptor | Acts as the fluorophore whose emission is modulated. |

| Ethyl Acetate Group | Weak Acceptor/Modifier | Can be modified to tune solubility and ICT properties. |

Chromogenic substrates are molecules that are colorless but produce a colored product upon being chemically altered by an enzyme. dcfinechemicals.com This color change allows for the visual or spectrophotometric detection and quantification of enzyme activity. dcfinechemicals.com

This compound is structurally related to 1-naphthyl acetate, a known chromogenic and fluorogenic substrate for esterase enzymes like acetylcholinesterase. nih.govresearchgate.net The principle of detection is that the enzyme catalyzes the hydrolysis of the ester bond. nih.govnih.gov

In a similar fashion, the ethyl ester bond in this compound could be cleaved by an esterase, releasing ethanol (B145695) and 4-amino-1-naphthol. The product, 4-amino-1-naphthol, has different spectral properties (color or fluorescence) than the parent ester. This enzymatic release of a chromogenic or fluorogenic naphthol derivative would provide a direct and measurable signal for detecting and quantifying the activity of specific esterases. researchgate.netnih.govresearchgate.net

Development of pH-Sensitive or Environmentally Responsive Probes

The inherent fluorescence of the naphthalene moiety, combined with the environmentally sensitive amino group, positions "this compound" as a promising platform for the development of sophisticated sensor molecules. The amino group can act as a protonation/deprotonation site, making the molecule's fluorescence characteristics susceptible to changes in pH. This phenomenon, known as photoinduced electron transfer (PET), is a common mechanism in the design of fluorescent pH probes. In an acidic environment, the lone pair of electrons on the nitrogen atom of the amino group is protonated, which can alter the electronic properties of the entire molecule and, consequently, its fluorescence emission.

Research into aminonaphthyl derivatives has shown that their fluorescence can be highly sensitive to the polarity of their microenvironment, a property known as solvatochromism. wisconsin.edunih.gov This sensitivity arises from changes in the dipole moment of the molecule upon excitation, which is influenced by the surrounding solvent molecules. Therefore, probes derived from "this compound" could potentially not only detect changes in pH but also report on the polarity of their immediate surroundings, making them valuable tools in cell biology and materials science for probing complex environments.

The development of such probes would involve strategic chemical modifications to fine-tune their sensitivity and selectivity. For instance, the ester group could be hydrolyzed to the corresponding carboxylic acid, providing an additional site for interaction or conjugation to biomolecules. The general principle involves the synthesis of a fluorophore whose emission is quenched in one state (e.g., neutral pH) and enhanced in another (e.g., acidic pH), or vice versa, providing a clear "on-off" or ratiometric signal.

Table 1: Potential pH-Sensing Mechanism of this compound Derivatives

| pH Condition | Amino Group State | Fluorescence Emission | Proposed Mechanism |

| Acidic | Protonated (-NH3+) | Potentially Enhanced | Inhibition of photoinduced electron transfer (PET) |

| Neutral/Basic | Non-protonated (-NH2) | Potentially Quenched | Photoinduced electron transfer (PET) from the lone pair of the amino group to the excited naphthalene ring |

Applications in Polymer Chemistry and Advanced Materials

The unique combination of a polymerizable handle (implicitly, through modification of the amino or acetate group, or through reactions on the naphthalene ring) and a functional naphthalene core makes "this compound" a versatile building block in polymer chemistry for the creation of advanced materials with tailored optical and electronic properties.

Monomer for Polymer Synthesis and Functionalization

"this compound" can be envisioned as a functional monomer for various polymerization techniques. The primary amino group can be a site for polymerization, for example, through condensation reactions with diacids or diacyl chlorides to form polyamides, or with diisocyanates to form polyureas. Alternatively, the amino group can be chemically modified to introduce a polymerizable moiety, such as an acryloyl or methacryloyl group, enabling its participation in free-radical polymerization.

Another approach is the post-polymerization functionalization of existing polymers. A polymer with reactive side chains, such as chloroacetyl or epoxy groups, could be modified by reacting it with the amino group of "this compound". This method allows for the precise incorporation of the naphthyl acetate functionality onto a pre-synthesized polymer backbone, thereby imparting the desired optical or electronic properties to the final material.

Table 2: Potential Polymerization and Functionalization Routes for this compound

| Method | Description | Resulting Polymer Type |

| Direct Polycondensation | Reaction of the amino group with difunctional monomers (e.g., diacids). | Polyamides, Polyimides |

| Monomer Modification | Acylation of the amino group to introduce a polymerizable double bond. | Acrylate or Methacrylate Polymers |

| Post-Polymerization Functionalization | Grafting onto a polymer backbone with reactive side groups. | Functionalized Polymers |

Incorporation into Conjugated Polymers for Optoelectronic Applications

The naphthalene ring is a well-known chromophore that can be incorporated into the main chain of conjugated polymers to tune their electronic and optical properties. "this compound," after suitable modification to introduce reactive sites for cross-coupling reactions (e.g., halogenation of the naphthalene ring), can serve as a monomer in the synthesis of such polymers. The incorporation of the aminonaphthyl unit can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for applications in organic electronics.

Conjugated polymers containing naphthalene units have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). academax.commdpi.comwhiterose.ac.ukacs.orgsemanticscholar.org The amino and acetate substituents on the naphthalene ring in "this compound" can further modulate the polymer's solubility, processability, and solid-state packing, all of which are crucial for device performance. The amino group, being an electron-donating group, can enhance the electron-richness of the polymer backbone, affecting its charge transport characteristics.

Development of Electroactive or Optically Active Materials

The inherent properties of the aminonaphthyl moiety make "this compound" a valuable precursor for the development of electroactive and optically active materials. Electroactive polymers are materials that can change their physical or chemical properties in response to an electrical stimulus. nih.gov The amino group in the monomer can undergo reversible redox reactions, which can be exploited in the design of electrochromic materials (materials that change color upon oxidation or reduction) or sensors.

Furthermore, the incorporation of the chiral center, if the molecule is resolved into its enantiomers, could lead to the development of chiroptical materials. Polymers containing chiral naphthyl units can exhibit unique interactions with circularly polarized light, which is of interest for applications in optical data storage, displays, and sensors. The fluorescent nature of the naphthalene ring also opens up possibilities for creating materials with tunable emission properties for applications in solid-state lighting and sensing. fiveable.me

Advanced Analytical Methodologies and Method Development Utilizing Ethyl 2 4 Amino 1 Naphthyl Acetate

Chromatographic Separation and Detection Strategies

Chromatography is a cornerstone for the analysis of aromatic compounds like "Ethyl 2-(4-Amino-1-naphthyl)acetate". The development of robust separation and detection methods is essential for achieving reliable analytical results.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds. For "this compound," reversed-phase HPLC (RP-HPLC) is the most common approach. Method development involves the systematic optimization of several parameters to achieve the desired separation efficiency, resolution, and analysis time.

Key considerations for HPLC method development include the selection of the stationary phase, mobile phase composition, and detector. A C18 column is a typical choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of aromatic compounds. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.netresearchgate.net Isocratic elution, where the mobile phase composition remains constant, can be employed for simple separations, while gradient elution is preferred for complex mixtures to ensure adequate resolution of all components. nih.gov

Detection is commonly performed using a UV-Vis detector, as the naphthalene (B1677914) ring system of the compound exhibits strong absorbance in the ultraviolet region. nih.gov For enhanced sensitivity and selectivity, a fluorescence detector can be utilized, exploiting the native fluorescence of the naphthalene moiety. acs.orgnih.gov

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic, moderately polar compounds. nih.govresearchgate.net |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient Elution) | Organic modifier for elution control; acid improves peak shape and ionization for MS detection. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns, balancing analysis time and efficiency. nih.gov |

| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. pensoft.net |

| Injection Volume | 10 µL | Typical volume to balance sensitivity and peak broadening. |

| Detection | UV at 280 nm or Fluorescence (Excitation: 290 nm, Emission: 350 nm) | Naphthalene moiety allows for strong UV absorbance and fluorescence, offering sensitive detection. nih.govresearchgate.net |

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. researchgate.net Due to the relatively low volatility of "this compound," direct GC analysis can be challenging. The presence of the polar primary amino group can lead to poor peak shape and adsorption on the column. Therefore, chemical derivatization is often a necessary step to increase volatility and thermal stability. researchgate.net

Method development for GC analysis involves selecting an appropriate capillary column, temperature programming, and a suitable detector. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5), is often used for the separation of derivatized aromatic amines. researchgate.net A programmed temperature ramp is essential to ensure the elution of the derivatized analyte in a reasonable time with good peak shape. bibliotekanauki.pl The most common detectors are the Flame Ionization Detector (FID), which offers general-purpose carbon-based detection, and the Mass Spectrometer (MS), which provides definitive identification. researchgate.net

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization | Silylation (e.g., with BSA+TMCS) or Acylation | Increases volatility and thermal stability by masking the polar amino group. uzh.ch |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | A versatile, low-polarity phase suitable for a wide range of organic compounds. researchgate.net |

| Carrier Gas | Helium or Hydrogen at a constant flow | Inert carrier gas for analyte transport. |

| Oven Program | Initial 150°C, ramp at 15°C/min to 300°C, hold for 5 min | Optimized temperature gradient to ensure separation and elution of the analyte. bibliotekanauki.pl |

| Injector Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte without degradation. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides high sensitivity for organic compounds; MS provides structural information for positive identification. researchgate.net |

Chiral Chromatography for Enantiomeric Resolution

While "this compound" itself is not chiral, derivatives or related compounds may possess stereogenic centers, necessitating enantiomeric separation. Chiral chromatography is the most effective method for separating enantiomers. mz-at.de This is particularly critical in pharmaceutical applications where enantiomers can have different pharmacological and toxicological profiles. mz-at.de

The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, or Pirkle-type phases. scas.co.jpphenomenex.com The choice of CSP and mobile phase is highly dependent on the structure of the analyte. phenomenex.com For compounds containing aromatic groups and hydrogen-bonding sites, like derivatives of "this compound," polysaccharide-based or Pirkle-type CSPs are often effective. scas.co.jp Both normal-phase (e.g., hexane (B92381)/isopropanol) and reversed-phase mobile phases can be used, and the selection is determined empirically to achieve the best resolution. phenomenex.com

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Potential Applicability |

|---|---|---|

| Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Forms transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. | Broad applicability for a wide range of chiral compounds, including those with aromatic rings. |

| Pirkle-type (e.g., (R)-phenylglycine) | Relies on π-π interactions, hydrogen bonding, and steric hindrance between the analyte and the electron-rich/deficient aromatic rings of the CSP. scas.co.jp | Effective for compounds with π-acidic or π-basic sites, such as naphthyl derivatives. scas.co.jp |

| Cyclodextrin-based | Forms inclusion complexes where the analyte fits into the hydrophobic cavity of the cyclodextrin. mz-at.de | Separation is based on the differential fit of enantiomers within the chiral cavity. |

Coupled Analytical Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Coupling chromatographic separation with mass spectrometry provides a powerful tool for both quantification and unequivocal identification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of "this compound." Following separation by HPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of compound, as the primary amine is readily protonated to form a [M+H]⁺ ion in positive ion mode. nih.gov Tandem mass spectrometry (MS/MS) can be used for selected reaction monitoring (SRM), which offers exceptional selectivity and sensitivity for quantification by monitoring a specific fragmentation of the parent ion. nih.goveurl-pesticides.eu High-resolution mass spectrometry (e.g., LC-Time-of-Flight MS) can provide accurate mass measurements, enabling the determination of the elemental composition for definitive identification. eurl-pesticides.eumdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the derivatized form of the compound. After separation on the GC column, the analyte enters the MS, where it is typically ionized by electron ionization (EI). EI produces a characteristic fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for confident identification by comparison to spectral libraries. uzh.chnih.gov

| Technique | Parameter | Typical Setting/Mode | Purpose |

|---|---|---|---|

| LC-MS | Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently generates [M+H]⁺ ions for sensitive detection. nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | QqQ for quantitative SRM/MRM analysis; TOF for high-resolution accurate mass confirmation. nih.gov | |

| MS/MS Transition (Hypothetical) | m/z 229 → [fragment ion] | Specific parent-to-product ion transition for highly selective quantification. | |

| GC-MS | Ionization Source | Electron Ionization (EI) at 70 eV | Produces reproducible, information-rich fragmentation patterns for library matching. uzh.ch |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity in quantification. |

Chemical Derivatization Strategies for Analytical Enhancement (e.g., Improved Detectability, Selectivity)

Chemical derivatization involves modifying the analyte's structure to improve its analytical properties. researchgate.net For "this compound," derivatization primarily targets the reactive primary amino group. nih.gov

The goals of derivatization can include:

Improved Detectability: Attaching a chromophore or fluorophore to the molecule can significantly enhance its response in UV-Vis or fluorescence detectors, respectively. Reagents like dansyl chloride or 2-(9-carbazole)-ethyl-chloroformate (CEOC) react with the primary amine to form highly fluorescent derivatives, enabling trace-level detection. researchgate.netresearchgate.net

Enhanced Chromatographic Behavior: In GC, derivatization is used to increase volatility and reduce polarity, as discussed previously. researchgate.net In HPLC, it can be used to increase the hydrophobicity of a polar analyte to improve its retention on a reversed-phase column. researchgate.net

Improved Ionization in MS: Certain derivatization agents can introduce a permanently charged group or a more easily ionizable moiety, which can enhance the signal in mass spectrometry. researchgate.net For example, reagents that introduce a tertiary amine group can improve ionization efficiency in ESI positive mode. researchgate.net

| Reagent | Reaction | Analytical Enhancement | Primary Application |

|---|---|---|---|

| Dansyl Chloride | Reacts with the primary amine to form a stable sulfonamide derivative. researchgate.net | Introduces a highly fluorescent dansyl group. | HPLC-Fluorescence |

| o-Phthalaldehyde (OPA) | Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. chromforum.org | Forms a highly fluorescent product. The derivatives can be unstable. chromforum.org | HPLC-Fluorescence |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Forms a stable carbamate (B1207046) derivative with the amino group. researchgate.net | Adds a strongly UV-absorbing and fluorescent fluorenylmethoxycarbonyl group. researchgate.net | HPLC-UV/Fluorescence |